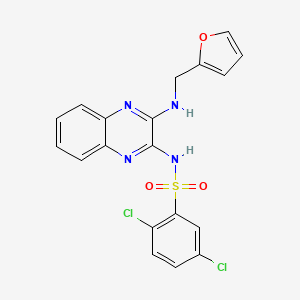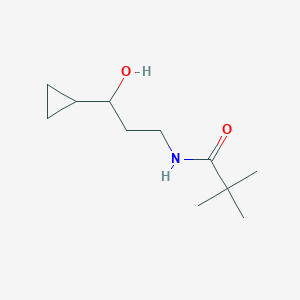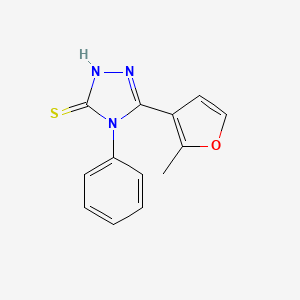
3,4-Dimethoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
3,4-Dimethoxythiophene-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane medium . This reaction forms the thiophene ring with methoxy groups at the 3 and 4 positions and a carboxylic acid group at the 2 position. Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions for yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxythiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophenes.
Scientific Research Applications
3,4-Dimethoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxythiophene-2-carboxylic acid depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3,4-Dimethoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives:
3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: This compound has hydroxyl groups instead of methoxy groups and two carboxylic acid groups, making it more hydrophilic and potentially more reactive in certain chemical reactions.
3,4-Dimethylthiophene-2-carboxylic acid: This compound has methyl groups instead of methoxy groups, which may affect its electronic properties and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties useful in various applications.
Properties
IUPAC Name |
3,4-dimethoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTHJHBOCYLVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)

![3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2949441.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2949447.png)


![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)

![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)


![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
